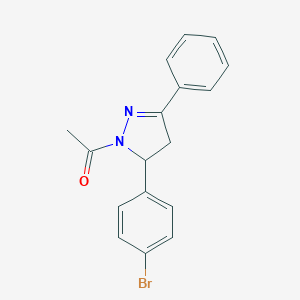
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound belonging to the pyrazoline family.
准备方法
The synthesis of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of bromobenzene with acetic anhydride in the presence of aluminum trichloride. The process includes the following steps :
Addition of Bromobenzene and Carbon Disulfide: Bromobenzene and dry carbon disulfide are added to a reactor.
Introduction of Aluminum Trichloride: Powdered anhydrous aluminum trichloride is introduced, and the mixture is heated until it starts to reflux.
Addition of Acetic Anhydride: Acetic anhydride is added dropwise, and the mixture is refluxed for an additional hour.
Separation and Purification: The reaction mixture is poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain the final product.
化学反应分析
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrazoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
相似化合物的比较
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other pyrazoline derivatives:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar biological activities but differs in its substituents, leading to variations in its pharmacological properties.
1-(4-Bromophenyl)ethanone: A simpler compound with fewer functional groups, used primarily as an intermediate in organic synthesis.
生物活性
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a compound belonging to the pyrazoline class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazoline ring structure with a bromophenyl substituent, which significantly influences its biological activity. The molecular formula is C18H16BrN3O, and it exhibits a unique conformation that contributes to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate α,β-unsaturated carbonyl compounds under acidic conditions. This method allows for the formation of the pyrazoline framework efficiently.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazoline, including the compound , exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 5.55 |
| HePG-2 | 1.82 | |
| MCF-7 | 2.86 |
These values suggest that this compound may be more effective than standard chemotherapeutic agents such as doxorubicin (IC50 = 5.23 µM against HCT-116) .
The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown that treatment with pyrazoline derivatives can lead to significant inhibition of cell cycle progression in cancer cells .
Anti-inflammatory Properties
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. Studies indicate that pyrazoline derivatives can inhibit intracellular calcium signaling pathways activated by inflammatory stimuli, thus reducing inflammation . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several research studies have evaluated the biological activities of pyrazoline derivatives:
- Anticancer Studies : A study reported that various pyrazoline derivatives exhibited strong cytotoxicity against cancer cell lines, with some compounds showing IC50 values lower than those of established chemotherapeutics .
- Anti-inflammatory Activity : Research indicated that certain pyrazolines could effectively block calcium influx in response to inflammatory mediators, showcasing their potential as anti-inflammatory agents .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazoline compounds have highlighted the importance of specific substituents on the phenyl ring for enhancing biological activity .
属性
IUPAC Name |
1-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBQMKCMZBKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














